2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol
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Overview
Description
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C8H18N2O3S It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with methylsulfonyl chloride, followed by the addition of propanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-one.
Reduction: Formation of 2-(4-(Methylsulfanyl)piperazin-1-yl)propan-1-ol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfanyl)piperazin-1-yl)propan-1-ol
- 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol
- 2-(4-(Methylsulfonyl)piperidin-1-yl)propan-1-ol
Uniqueness
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the piperazine ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h8,11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZDNQPWZGQGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCN(CC1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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